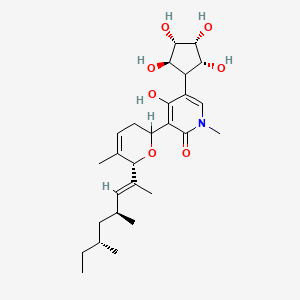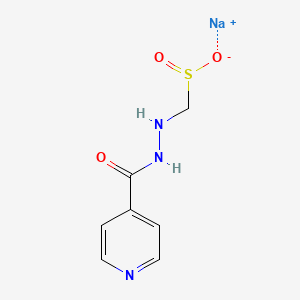![molecular formula C11H12N4 B576890 2-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)-1H-benzo[d]imidazole CAS No. 14483-93-3](/img/structure/B576890.png)
2-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry.
Vorbereitungsmethoden
The synthesis of 2-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)-1H-benzo[d]imidazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-4,5-dihydro-1H-imidazole with 1H-benzo[d]imidazole in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Analyse Chemischer Reaktionen
2-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Wirkmechanismus
The mechanism of action of 2-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, receptor binding, and modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
2-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
1H-Imidazole, 4-methyl-: This compound has a similar imidazole structure but lacks the benzo[d]imidazole moiety, resulting in different chemical and biological properties.
1H-Imidazole, 4,5-dihydro-2-methyl-: This compound is structurally similar but differs in the substitution pattern, leading to variations in reactivity and applications.
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: This compound has a phenylmethyl group instead of the benzo[d]imidazole moiety, affecting its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
14483-93-3 |
|---|---|
Molekularformel |
C11H12N4 |
Molekulargewicht |
200.245 |
IUPAC-Name |
2-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H12N4/c1-7-6-12-10(13-7)11-14-8-4-2-3-5-9(8)15-11/h2-5,7H,6H2,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
DAUBEJSKIBKWCD-UHFFFAOYSA-N |
SMILES |
CC1CN=C(N1)C2=NC3=CC=CC=C3N2 |
Synonyme |
Benzimidazole, 2-(4-methyl-2-imidazolin-2-yl)- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Perfluorophenyl)benzo[c]isoxazole](/img/structure/B576814.png)





![(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B576823.png)



